
3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This particular compound features a bromophenyl and a nitrophenyl group, which contribute to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3-nitrobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core structure.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products:
Reduction of Nitro Group: 3-(4-bromophenyl)-2-(3-aminophenyl)-2,3-dihydro-4(1H)-quinazolinone.
Substitution of Bromine: 3-(4-aminophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone.
Chemistry:
Synthetic Intermediate: This compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine:
Drug Development: Due to its structural features, it may be investigated for potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: It can be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is not fully elucidated. its biological activity is likely due to its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways involved in inflammation, cell proliferation, or microbial growth.
Comparación Con Compuestos Similares
- 3-(4-Chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 3-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 3-(4-Fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE may confer unique electronic and steric properties, potentially enhancing its biological activity compared to its analogs with different substituents.
- Activity: The specific substituents on the phenyl rings can significantly influence the compound’s reactivity and interaction with biological targets, making each analog unique in its potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C20H14BrN3O3 |
|---|---|
Peso molecular |
424.2g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H |
Clave InChI |
DEHYNLGQESJEBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-(5-bromo-2-thienyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392937.png)
![2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392938.png)
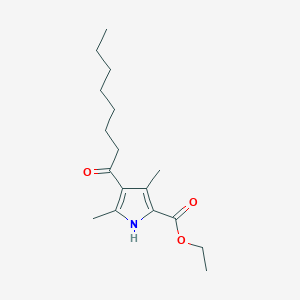
![2-Amino-7,7-dimethyl-5-oxo-4-(3-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392941.png)
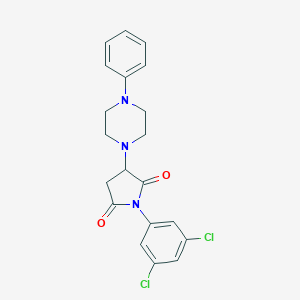
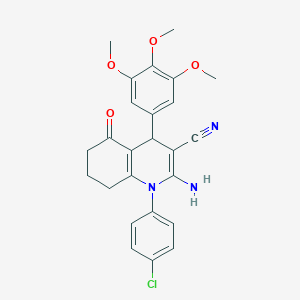
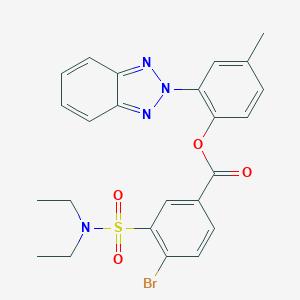

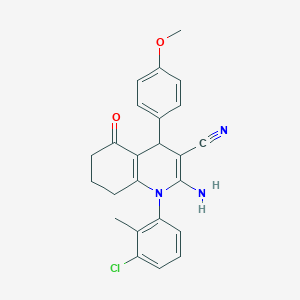
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(MORPHOLIN-4-YL)METHYL]-N'-(PROPAN-2-YLIDENE)-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B392953.png)

![2-Amino-4-(4-bromo-2-thienyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392957.png)
![6-[(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B392959.png)
